1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone is a compound belonging to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethylthio group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and trifluoromethanesulfenyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere.
Procedure: The 2-aminophenol reacts with trifluoromethanesulfenyl chloride to form the intermediate 2-(trifluoromethylthio)phenol.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives:
Benzo[d]oxazole-2-thiol: This compound has a similar benzoxazole core but lacks the trifluoromethylthio group, resulting in different chemical and biological properties.
Benzo[d]thiazole-2-thiol: This compound contains a sulfur atom in the benzothiazole ring, leading to distinct reactivity and biological activity.
1-(Benzo[d]oxazol-2-yl)ethanone: This compound is structurally similar but does not have the trifluoromethylthio group, affecting its stability and activity.
The presence of the trifluoromethylthio group in this compound enhances its uniqueness, providing improved chemical stability and potentially greater biological activity compared to its analogs.
Properties
Molecular Formula |
C10H6F3NO2S |
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Molecular Weight |
261.22 g/mol |
IUPAC Name |
1-[4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6F3NO2S/c1-5(15)9-14-8-6(16-9)3-2-4-7(8)17-10(11,12)13/h2-4H,1H3 |
InChI Key |
CUCQQHUNVGTRGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC=C2SC(F)(F)F |
Origin of Product |
United States |
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